molecular formula C24H29N7O3 B2685239 6-Acetyl-8-cyclopentyl-5-methyl-2-[[5-(1-oxidopiperazin-1-ium-1-yl)pyridin-2-yl]amino]pyrido[2,3-d]pyrimidin-7-one CAS No. 2174002-29-8

6-Acetyl-8-cyclopentyl-5-methyl-2-[[5-(1-oxidopiperazin-1-ium-1-yl)pyridin-2-yl]amino]pyrido[2,3-d]pyrimidin-7-one

Cat. No. B2685239
CAS RN: 2174002-29-8
M. Wt: 463.542
InChI Key: ZDIMBNTYWUUTJC-UHFFFAOYSA-N
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Description

The compound “6-Acetyl-8-cyclopentyl-5-methyl-2-[[5-(1-oxidopiperazin-1-ium-1-yl)pyridin-2-yl]amino]pyrido[2,3-d]pyrimidin-7-one” is a chemical compound with a molecular weight of 476.54 . It is also known as Palbociclib .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. The InChI code provided gives a detailed description of the structure . For a visual representation or further analysis, specialized software or databases would be needed.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . Other physical and chemical properties such as solubility, melting point, etc., are not provided in the search results.

Scientific Research Applications

Synthesis and Biological Evaluation

  • Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds, including similar pyrimidinones and triazinones, demonstrate significant potential in the development of new therapeutic agents due to their cytotoxic and enzyme inhibition properties (Rahmouni et al., 2016).
  • Research on pyridothienopyrimidines and pyridothienotriazines explores their synthesis and antimicrobial activity. These studies contribute to the discovery of new antimicrobial agents and enhance our understanding of heterocyclic chemistry's role in addressing microbial resistance (Abdel-rahman et al., 2002).

Antimicrobial and Antitumor Activities

  • A series of pyrimidinone and oxazinone derivatives fused with thiophene rings, synthesized starting from citrazinic acid, showed good antibacterial and antifungal activities. This research indicates the potential of such compounds in developing new antimicrobial therapies (Hossan et al., 2012).

Chemical Synthesis Techniques

  • Studies on the cyanoacetylation of 6-aminopyrimidines have explored the synthetic routes to introduce various functional groups into the pyrimidine core. These methodologies are crucial for creating diverse derivatives with potential biological activities (Quiroga et al., 2008).

Novel Heterocyclic Scaffolds

  • The discovery of new heterocyclic scaffolds, such as the multicomponent synthesis of 2,3-dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-diones, showcases the innovative approaches to developing compounds with notable antibacterial activities. These findings open avenues for the design of new drugs with enhanced efficacy against resistant bacterial strains (Frolova et al., 2011).

Mechanism of Action

Target of Action

Palbociclib N-oxide, also known as 6-Acetyl-8-cyclopentyl-5-methyl-2-[[5-(1-oxidopiperazin-1-ium-1-yl)pyridin-2-yl]amino]pyrido[2,3-d]pyrimidin-7-one, primarily targets the cyclin-dependent kinases 4 and 6 (CDK4/6) . These kinases are key regulators of cell growth and are downstream of signaling pathways leading to cellular proliferation .

Mode of Action

Palbociclib N-oxide interacts with its targets, CDK4/6, by binding to the ATP pocket, inhibiting their activity . This inhibition prevents the progression from the G1 to the S phase of the cell cycle, effectively halting cell proliferation .

Biochemical Pathways

The action of Palbociclib N-oxide affects the CDK4/6–cyclinD1 pathway, a critical pathway in the pathogenesis of various cancers . By inhibiting CDK4/6, Palbociclib N-oxide disrupts the cell cycle, leading to cell cycle arrest and senescence . This disruption can have downstream effects on other cellular processes, including DNA synthesis and the phosphorylation of the retinoblastoma protein .

Pharmacokinetics

The pharmacokinetic properties of Palbociclib N-oxide involve its absorption, distribution, metabolism, and excretion (ADME). After administration, Palbociclib reaches a maximum plasma concentration and has an apparent clearance . Its distribution is extensive, suggesting that it penetrates well into peripheral tissues .

Result of Action

The molecular and cellular effects of Palbociclib N-oxide’s action include the induction of cell cycle arrest and senescence . This results in a decrease in cell proliferation, as evidenced by reductions in the total tumor volumes and in Ki-67 proliferation marker expression . Furthermore, Palbociclib N-oxide can induce an inflammatory secretome capable of recruiting and activating neutrophils, part of the body’s immune response .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Palbociclib N-oxide. For instance, the tumor microenvironment can impact the drug’s effectiveness. In the context of breast cancer, Palbociclib N-oxide has been shown to interact functionally with components of the tumor microenvironment, such as cancer-associated fibroblasts . Understanding these interactions can help optimize therapeutic strategies and improve patient outcomes.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Proper safety measures should be taken when handling this compound.

Biochemical Analysis

Biochemical Properties

Palbociclib N-oxide plays a role in biochemical reactions by inhibiting CDK4/6 . This inhibition prevents DNA synthesis by prohibiting progression from the G1 to S phase of the cell cycle . The compound interacts with enzymes such as CDK4/6 and proteins like retinoblastoma protein (RB), leading to cell cycle arrest and senescence .

Cellular Effects

Palbociclib N-oxide has significant effects on various types of cells and cellular processes . It influences cell function by inducing cell cycle arrest and senescence in responsive cells . This compound also affects cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Palbociclib N-oxide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . By inhibiting CDK4/6, it prevents DNA synthesis by prohibiting progression from the G1 to S phase of the cell cycle . It also inhibits the phosphorylation of the RB protein .

Temporal Effects in Laboratory Settings

In laboratory settings, Palbociclib N-oxide exhibits changes in its effects over time . It induces a reversible form of senescence endowed with an inflammatory secretome capable of recruiting and activating neutrophils . Information on the product’s stability, degradation, and long-term effects on cellular function has been observed in in vitro studies .

Dosage Effects in Animal Models

The effects of Palbociclib N-oxide vary with different dosages in animal models . High exposure is associated with an increased risk of neutropenia . More detailed studies are needed to fully understand the threshold effects and any toxic or adverse effects at high doses.

Metabolic Pathways

Palbociclib N-oxide is involved in several metabolic pathways . It alters nucleotide biosynthesis and glutamine dependency in cells . It also interacts with enzymes and cofactors in these pathways, affecting metabolic flux or metabolite levels .

Transport and Distribution

Palbociclib N-oxide is transported and distributed within cells and tissues . It concentrates in intracellular acidic vesicles, where it can be readily observed due to its intrinsic fluorescence . It is released from these vesicles upon dilution or washing out of the extracellular medium .

Subcellular Localization

The subcellular localization of Palbociclib N-oxide is primarily in the lysosomes . This lysosomal trapping explains the prolonged temporal activity of Palbociclib N-oxide . The compound’s activity or function may be affected by its localization in specific compartments or organelles .

properties

IUPAC Name

6-acetyl-8-cyclopentyl-5-methyl-2-[[5-(1-oxidopiperazin-1-ium-1-yl)pyridin-2-yl]amino]pyrido[2,3-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N7O3/c1-15-19-14-27-24(28-20-8-7-18(13-26-20)31(34)11-9-25-10-12-31)29-22(19)30(17-5-3-4-6-17)23(33)21(15)16(2)32/h7-8,13-14,17,25H,3-6,9-12H2,1-2H3,(H,26,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDIMBNTYWUUTJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)[N+]4(CCNCC4)[O-])C5CCCC5)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2174002-29-8
Record name Palbociclib N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2174002298
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Palbociclib N-Oxide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CQ6Y33H744
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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